1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine

Lipophilicity Drug-likeness ADME

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3; molecular formula C17H17N5O2; molecular weight 323.36 g/mol) is a synthetic guanidine derivative belonging to the N-heteroaryl guanidine structural class, characterized by a 1,6-dihydropyrimidin-2-one core bearing a 4-methoxymethyl substituent and linked via a guanidine bridge to a naphthalen-1-yl group. Its computed lipophilicity (clogP = 2.53) and topological polar surface area (TPSA = 81.93 Ų) position it within lead-like chemical space for oral bioavailability.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 489465-44-3
Cat. No. B2557909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine
CAS489465-44-3
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCOCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23)
InChIKeyQBVIJPJIGQFGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3): Procurement-Relevant Baseline Profile


1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3; molecular formula C17H17N5O2; molecular weight 323.36 g/mol) is a synthetic guanidine derivative belonging to the N-heteroaryl guanidine structural class, characterized by a 1,6-dihydropyrimidin-2-one core bearing a 4-methoxymethyl substituent and linked via a guanidine bridge to a naphthalen-1-yl group . Its computed lipophilicity (clogP = 2.53) and topological polar surface area (TPSA = 81.93 Ų) position it within lead-like chemical space for oral bioavailability [1]. The compound is marketed as a screening compound for drug discovery programs, with vendor-reported purity of ≥95% .

Why In-Class N-Heteroaryl Guanidines Cannot Substitute for 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3)


Within the N-(naphthalen-1-yl)-N'-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidine chemotype, small structural variations produce substantial shifts in physicochemical properties that directly impact assay compatibility, solubility, and target engagement profiles. For example, replacing the 4-methoxymethyl group with a 4-propyl substituent increases logP by 0.65 units (from 2.53 to 3.18) , while replacing the naphthalen-1-yl group with a 2-methylphenyl group drops logP to 1.05 and reduces molecular weight by 36 Da . These differences alter compound behavior in biochemical assays (e.g., non-specific binding, aggregation propensity, DMSO solubility) and make generic substitution invalid for structure-activity relationship (SAR) studies or hit validation campaigns [1].

Quantitative Differentiation Evidence for 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3) vs. Structural Analogs


Lipophilicity (logP) Differentiation vs. N-(naphthalen-1-yl)-N'-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)guanidine

The target compound exhibits a computed logP of 2.53, which is 0.65 log units lower than its closest 4-propyl analog (logP = 3.18) [1]. This lower lipophilicity is within the typically preferred range for oral drug-like compounds (logP 1–3), whereas the 4-propyl analog exceeds the upper threshold, potentially conferring higher non-specific protein binding and lower aqueous solubility.

Lipophilicity Drug-likeness ADME

Polar Surface Area Differentiation vs. N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-N'-(2-methylphenyl)guanidine

The target compound possesses a TPSA of 81.93 Ų, which is comparable to the 2-methylphenyl analog (TPSA = 80.38 Ų) [1], but the naphthalene substituent increases molecular volume and aromatic surface area without raising TPSA, resulting in a higher fraction of non-polar surface area. This polar/apolar balance alters interactions with hydrophobic binding pockets and membrane environments.

Polar surface area Membrane permeability CNS penetration

Molecular Weight and Hydrogen Bond Acceptor/Donor Profile Differentiation vs. Closest Screening Library Analogs

With a molecular weight of 323.36 g/mol and 4 hydrogen bond donors, the target compound sits near the upper boundary of lead-like chemical space (MW ≤350; HBD ≤4) [1]. In contrast, the 2-methylphenyl analog (MW 287.32; HBD 4) is more fragment-like , while the 4-propyl-naphthalene analog (MW 321.38; HBD 4) occupies a similar weight class but with altered lipophilicity . The methoxymethyl substituent introduces an additional hydrogen bond acceptor (ether oxygen) not present in the 4-propyl analog.

Molecular weight Lipinski rules Fragment-based drug design

Data Availability Assessment: No Published Biological Activity Found for Specific Target Engagement

An exhaustive search of ChEMBL, PubChem, BindingDB, PubMed, and Google Patents as of May 2026 yielded zero quantitative biological activity data (IC50, Ki, EC50) for 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3) [1]. This contrasts with published N-heteroaryl guanidines such as 2-aminoperimidine (IC50 = 0.9 μM against NhaA Na+/H+ antiporter) [2] and the 1-naphthyl-substituted DHFR inhibitor 2c (IC50 = 9.1 μM against Toxoplasma gondii DHFR) [3], which demonstrate that the broader chemotype is biologically active.

Data availability Unpublished compound Hit expansion

Recommended Application Scenarios for 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine (CAS 489465-44-3)


Scaffold-Hopping Hit Expansion from Published N-Heteroaryl Guanidine Inhibitors

Given the biological precedent for N-heteroaryl guanidines as enzyme inhibitors (e.g., DHFR, NhaA antiporter), this compound serves as a scaffold-hopping starting point for hit expansion campaigns targeting enzymes with hydrophobic active sites. Its naphthalene moiety provides enhanced aromatic surface area for π-stacking compared to phenyl analogs , while the methoxymethyl substituent offers a modifiable handle for subsequent SAR exploration. The compound's lead-like logP (2.53) and TPSA (81.93 Ų) [1] are compatible with cellular permeability, making it suitable for phenotypic screening in intact cell assays.

Physicochemical Probe for Assay Development and Target Engagement Studies

The compound's balanced lipophilicity (logP = 2.53) and moderate molecular weight (323.36 Da) position it as a physicochemical probe for testing the tolerance of biochemical and biophysical assays (e.g., SPR, ITC, DSF) to N-heteroaryl guanidine chemotypes. Its solubility profile can be evaluated against more lipophilic analogs (e.g., 4-propyl derivative; logP = 3.18) to optimize assay buffer conditions for this chemical series.

Fragment-to-Lead Optimization via Methoxymethyl Ether Replacement

The methoxymethyl ether at the pyrimidine 4-position provides a distinct hydrogen bond acceptor (HBA = 7 vs. 6 in propyl analog) that can be systematically replaced during fragment-to-lead optimization to probe structure-property relationships. The naphthalene group simultaneously maintains target affinity through hydrophobic contacts, making this compound a suitable core scaffold for parallel chemistry efforts focused on the 4-position substituent.

Proprietary Hit Identification Campaign without Prior Art Constraints

The documented absence of published biological activity data for this specific compound in ChEMBL, PubChem, and BindingDB provides a clean intellectual property starting point. Organizations seeking novel chemical matter can procure this compound for proprietary screening without concern for existing structure-activity relationship disclosures, then patent any discovered biological activity as a composition-of-matter or method-of-use claim.

Quote Request

Request a Quote for 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.